molecular formula C10H16ClN B158351 dl-1-(4-Tolyl)-2-aminopropane hydrochloride CAS No. 41632-56-8

dl-1-(4-Tolyl)-2-aminopropane hydrochloride

Cat. No. B158351
CAS RN: 41632-56-8
M. Wt: 185.69 g/mol
InChI Key: KOFSZKDEQWGBDN-UHFFFAOYSA-N
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Description

Dl-1-(4-Tolyl)-2-aminopropane hydrochloride, also known as 4-Methylamphetamine hydrochloride, is a chemical compound with the molecular formula C10H16ClN . It is a derivative of amphetamine, which is a potent central nervous system stimulant .

Scientific Research Applications

Photocatalysis

The compound has been used in the synthesis of new 4-Tetra-4-Tolyl-Sulfonyl:Iron-Phthalocyanine (4T4TS-FePc) thin films. These films have shown potential in photocatalysis, particularly in the degradation of organic dyes .

Wastewater Treatment

The same 4T4TS-FePc films have also shown potential in wastewater treatment. The films have been found to degrade methylene blue quickly when exposed to resilient visible radiation .

Organic Semiconductors

Metal phthalocyanines (MPc’s) and their derivatives, which can be synthesized using this compound, are widely recognized as organic semiconductors. They hold tremendous potential for various applications including photocatalysis .

Optoelectronics

The MPc materials synthesized using this compound have emerged as one of the most extensively studied organic semiconductors. They have potential applications in optoelectronics .

Neurotransmitter Release

As an amphetamine, 4-Methylamphetamine (4-MA) acts on norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters to increase extracellular levels of these neurotransmitters .

Forensic Chemistry & Toxicology

4-Methylamphetamine (4-MA) is an analytical reference standard categorized as an amphetamine. It is used in forensic chemistry and toxicology for research and analysis .

properties

IUPAC Name

1-(4-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-3-5-10(6-4-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSZKDEQWGBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958230
Record name 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-1-(4-Tolyl)-2-aminopropane hydrochloride

CAS RN

3706-37-4
Record name Phenethylamine, alpha,p-dimethyl-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003706374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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